molecular formula C16H14O5 B198072 Isogosferol CAS No. 53319-52-1

Isogosferol

Cat. No.: B198072
CAS No.: 53319-52-1
M. Wt: 286.28 g/mol
InChI Key: RTUPRHIHXSAWDP-UHFFFAOYSA-N
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Description

Isogosferol is a natural product found in Pleurospermum rivulorum, Clausena anisata, and other organisms . It is also a minor furocoumarin of Murraya koenigii seeds . The molecular formula of this compound is C16H14O5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H14O5 . The exact mass is 286.08412354 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.28 g/mol. The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Scientific Research Applications

  • Anti-Inflammatory Activities : A study demonstrated that Isogosferol, isolated from Citrus junos seed shells, has potent anti-inflammatory properties. It effectively attenuated the production of nitric oxide in lipopolysaccharide-induced cells, inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduced the phosphorylation of extracellular-regulated kinases. This suggests that this compound could be a promising therapeutic candidate for treating inflammatory diseases (Song et al., 2019).

  • Nutritional and Health Monitoring : Isotopic methods, including the study of compounds like this compound, are essential for nutrition research and enhancing the sensitivity of nutrition monitoring techniques. These methods have led to improvements in nutrition and health, particularly in developing countries, by monitoring nutritional status and serving as indicators of social and economic advances (Valencia & Iyengar, 2002).

  • Clinical Medicine Applications : Research has justified the effectiveness of isogenic cell cardiomyoplasty in myocardial infarction treatment, highlighting the potential of compounds like this compound in clinical medicine. The study showed that such treatments could be effective for endothelial dysfunction, suggesting a possible role for this compound in this area (Михайличенко & Самарин, 2015).

  • Guidance on Clinical Study Design : The NIH workshop on "Designing, Implementing, and Reporting Clinical Studies of Soy Interventions" provided guidance specific to soy clinical research, which can be relevant to studies involving this compound. This guidance includes optimal experimental designs and proper execution of studies, crucial for valid results and interpretations (Klein et al., 2010).

Mechanism of Action

Target of Action

Isogosferol primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO) and COX-2 being involved in the production of prostaglandins .

Mode of Action

This compound interacts with its targets by inhibiting their expression . In lipopolysaccharide (LPS)-induced RAW 264.7 cells, this compound has been shown to attenuate the production of NO . It also inhibits the expression of iNOS and COX-2 in LPS-stimulated macrophages .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects several biochemical pathways. It leads to a decrease in the production of NO and prostaglandins, which are key mediators of inflammation . Additionally, this compound reduces the phosphorylation of extracellular-regulated kinases (pERK)1/2 , which are involved in various cellular processes including proliferation, differentiation, and inflammation.

Result of Action

The result of this compound’s action is a significant reduction in the inflammatory response. By inhibiting the expression of iNOS and COX-2, and consequently decreasing the production of NO and prostaglandins, this compound effectively attenuates inflammation . It also reduces the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, has been shown to stimulate the action of this compound . .

Properties

IUPAC Name

9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUPRHIHXSAWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967926
Record name 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53319-52-1
Record name Isogospherol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of isogosferol?

A: this compound exhibits anti-inflammatory activity. Research shows it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages []. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with the reduced phosphorylation of extracellular-regulated kinases (ERK)1/2 [].

Q2: Can you elaborate on the role of this compound in plants?

A: While this compound itself might not be directly synthesized by plants, its formation through the photo-oxidation of imperatorin by chlorophyll and visible light has been demonstrated []. This suggests a potential role of this compound in the plant's response to light and oxidative stress. Further research is needed to fully elucidate its function in plant physiology.

Q3: What is known about the antibacterial activity of this compound?

A: While this compound was isolated from Levisticum officinale alongside other compounds like oxypeucedanin and falcarindiol, it did not demonstrate significant antibacterial activity against multidrug-resistant Mycobacterium tuberculosis []. Interestingly, falcarindiol, another compound isolated in the same study, displayed notable activity against MDR M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q4: What are the known sources of this compound?

A4: this compound has been isolated from various plant sources, including:

  • Citrus junos seed shells []
  • Angelica dahurica roots []
  • Prangos lophoptera roots []
  • Levisticum officinale roots []
  • Pleurospermum rivulorum underground part []

Q5: What analytical techniques are useful for studying this compound?

A: The isolation and identification of this compound from plant extracts typically involve a combination of chromatographic techniques like column chromatography and HPLC []. Structural elucidation relies heavily on spectroscopic data analysis, including 1D & 2D NMR and HRMS []. Further research on this compound's properties and biological activities may employ techniques like cell-based assays, animal models, and potentially clinical trials, depending on the research focus.

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